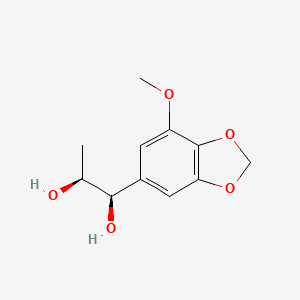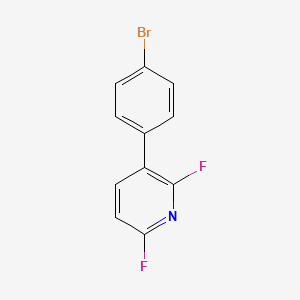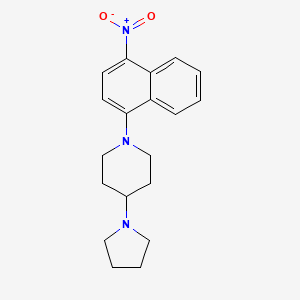
Quinoline, 2-(2,2-dichloroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-(2,2-dichloroethenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-(2,2-dichloroethenyl)-, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone, followed by a series of steps including Michael addition, cyclization, and desulfurization . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline structure .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
化学反応の分析
Types of Reactions
Quinoline, 2-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
Quinoline, 2-(2,2-dichloroethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinoline, 2-(2,2-dichloroethenyl)- involves its interaction with various molecular targets. For instance, it can inhibit the polymerization of hemozoin, a process crucial for the survival of malaria parasites . Additionally, it may interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial agent with a quinoline core.
Ciprofloxacin: An antibiotic that contains a quinoline moiety.
Uniqueness
This modification can lead to improved efficacy in its biological and industrial applications compared to other quinoline derivatives .
特性
CAS番号 |
836601-78-6 |
|---|---|
分子式 |
C11H7Cl2N |
分子量 |
224.08 g/mol |
IUPAC名 |
2-(2,2-dichloroethenyl)quinoline |
InChI |
InChI=1S/C11H7Cl2N/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H |
InChIキー |
NZGIIHNEYRPULM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)




![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)



![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)

